molecular formula C9H10N4 B13171083 2-Methyl-2H-indazole-3-carboximidamide

2-Methyl-2H-indazole-3-carboximidamide

Cat. No.: B13171083
M. Wt: 174.20 g/mol
InChI Key: QIRRQBSKQFFVCS-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazole-3-carboximidamide is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2H-indazole-3-carboximidamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-1H-indazole-3-carboxylic acid with reagents such as thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or amines to yield the carboximidamide derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring that the reaction conditions are safe, efficient, and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-indazole-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-Methyl-2H-indazole-3-carboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2H-indazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-indazole-3-carboximidamide
  • 2-Methyl-2H-indazole-3-carboxylic acid
  • 1H-Indazole-3-carboximidamide

Uniqueness

2-Methyl-2H-indazole-3-carboximidamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

2-methylindazole-3-carboximidamide

InChI

InChI=1S/C9H10N4/c1-13-8(9(10)11)6-4-2-3-5-7(6)12-13/h2-5H,1H3,(H3,10,11)

InChI Key

QIRRQBSKQFFVCS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C(=N)N

Origin of Product

United States

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